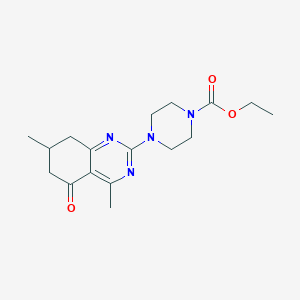

ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-1-piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-component condensation or cyclo-condensation reactions, utilizing catalysts and specific reactants to achieve desired structures. For example, Rajkumar et al. (2014) described the synthesis of novel piperazine derivatives through a four-component cyclo-condensation using SO4²⁻/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, Costa et al. (2004) provided an approach to synthesize quinazolin-2-ones via palladium-catalyzed cyclization-alkoxycarbonylation (Costa, Ca', Gabriele, Massera, Salerno, & Soliani, 2004). These methods highlight the versatility and complexity of synthesizing nitrogen-containing heterocycles like quinazolinyl-piperazine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound is typically characterized using techniques such as IR, 1H and 13C NMR, and mass spectral studies. The detailed structural elucidation allows for the confirmation of the synthesized compounds' identity and purity. For instance, Babu et al. (2015) confirmed the chemical structures of synthesized compounds through LC-MS, 1H, 13C NMR, IR, and mass spectra (Babu, Srinivasulu, & Kotakadi, 2015).

Chemical Reactions and Properties

Reactions involving compounds with a piperazine or quinazoline ring often aim to modify the molecule to enhance its biological activity or to introduce new functional groups. Grigoryan (2017) discussed reactions that led to new benzo[h]quinazoline derivatives with an allyl group in the 3-position, showcasing the chemical versatility of such compounds (Grigoryan, 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior in various conditions. Weatherhead-Kloster et al. (2005) explored the crystal engineering of piperazine derivatives, shedding light on the polymorphic crystalline forms and their hydrogen-bonding networks (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing different nuclei such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and others, were synthesized from ethyl piperazine-1-carboxylate. These compounds, through a series of reactions, were found to possess antimicrobial, antiurease, and antilipase activities, highlighting their potential in therapeutic applications (Başoğlu et al., 2013).

Antimicrobial Agents from s-Triazine-Based Thiazolidinones

Thiazolidinone derivatives synthesized from the key intermediate 4-(4-amino-6-dimethylamino-[1,3,5]-triazin-2-yloxy)-1-methyl-1H-quinolin-2-one showed significant antimicrobial activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel et al., 2012).

α1-Adrenoreceptor Antagonists for Hypertension

New quinazolinone-arylpiperazine derivatives were synthesized and evaluated as α1-adrenoreceptor antagonists. These compounds showed promising hypotensive activity in normotensive cats and could be potential candidates for treating hypertension (Abou-Seri et al., 2011).

Antihypertensive Agents from Piperidine Derivatives

Piperidine derivatives with a quinazoline ring system were prepared and tested for their antihypertensive activity. Some of these compounds produced significant hypotension in a rat model, suggesting their potential use as antihypertensive agents (Takai et al., 1986).

Antimicrobial Activity of Thiazolidinones

Thiazolidinone derivatives containing an N-ethylpiperazine group were synthesized and exhibited excellent antimicrobial activity against a variety of bacterial and fungal strains, showing their potential as antimicrobial agents (Patel et al., 2012).

Propiedades

IUPAC Name |

ethyl 4-(4,7-dimethyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-4-24-17(23)21-7-5-20(6-8-21)16-18-12(3)15-13(19-16)9-11(2)10-14(15)22/h11H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHDVBVKAYIRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)